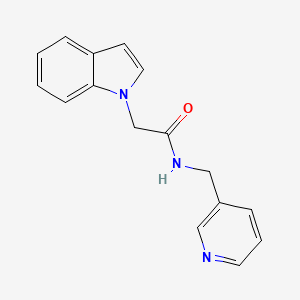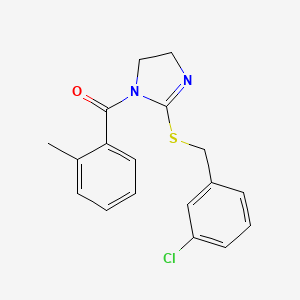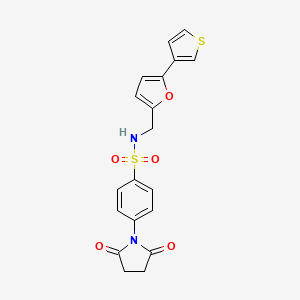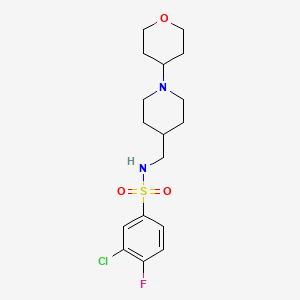
3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from simple aromatic compounds.
One potential route starts with the synthesis of the 1,2,4-oxadiazole ring system, a heterocyclic compound, followed by its functionalization with a trifluoromethyl phenyl group.
Concurrently, a quinazoline-2,4-dione core is prepared, which may involve reactions such as cyclization and amidation.
The final assembly of the compound requires linking the pentyl group to the quinazoline core and attaching the oxadiazole system through a methyl bridge. Reactions often utilize catalysts, bases, and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production involves scaling up these reactions, often in batch or flow reactors.
Precise control of temperature, pressure, and reaction time is crucial to maximize yield and purity.
Post-synthesis purification steps include crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can involve the transformation of certain functional groups within the molecule, affecting the oxadiazole ring or the quinazoline core.
Reduction: : Potential for reduction reactions particularly in the quinazoline dione moiety, leading to variations in oxidation states.
Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at positions adjacent to the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO4 or CrO3 under acidic conditions.
Reduction: : Employing reducing agents such as LiAlH4 or NaBH4 in solvents like THF or ethanol.
Substitution: : Using nucleophiles or electrophiles under specific conditions, often in solvents like acetone, dichloromethane, or water.
Major Products
Oxidation and reduction can yield oxidized or reduced derivatives of the compound, potentially altering biological activity.
Substitution reactions can introduce new functional groups, tailoring the molecule’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound's unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its structural complexity, it can serve as a model for interactions within biological systems, aiding drug discovery and design.
Medicine: : Potential for development as a pharmaceutical agent, targeting diseases where modulation of specific pathways is beneficial.
Industry: : Useful in materials science, potentially as a precursor or component in the synthesis of advanced materials with desired properties.
Wirkmechanismus
The mechanism involves interactions with biological molecules, likely targeting specific enzymes or receptors due to the structure of the quinazoline and oxadiazole rings.
These interactions can modulate molecular pathways, affecting cellular functions such as proliferation, apoptosis, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
The combination of a quinazoline core with an oxadiazole ring system and a trifluoromethyl phenyl group is distinctive, potentially conferring unique biological and chemical properties.
Similar Compounds
Quinazoline Derivatives: : Such as 4-anilinoquinazolines, commonly explored in cancer therapy due to their ability to inhibit specific kinases.
Oxadiazole Derivatives: : Used in various applications from agrochemicals to pharmaceuticals due to their bioactive potential.
Trifluoromethyl Aromatic Compounds: : Often seen in drug molecules for their enhanced metabolic stability and lipophilicity.
Eigenschaften
CAS-Nummer |
1207020-40-3 |
|---|---|
Molekularformel |
C23H21F3N4O3 |
Molekulargewicht |
458.441 |
IUPAC-Name |
3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3 |
InChI-Schlüssel |
KGGFYDYSRHUYFE-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-((9-(2-methoxyethyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2578300.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2578306.png)
![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2578307.png)
![(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol](/img/structure/B2578309.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)


![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)
![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)




